benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Overview
Description
Benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C21H24N2O6 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Inhibitors of Enzymes
A study by Magar et al. (2021) synthesized a series of benzyl carbamates to test their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. The research found that except for three compounds, all showed a strong preference for inhibiting BChE, with some compounds more active than rivastigmine, a clinically used inhibitor. This suggests potential for these compounds in therapeutic applications against conditions associated with enzyme dysregulation Magar et al., 2021.
Synthesis of Antibiotics and Macrolide Synthons
Oikawa et al. (1985) described a method for the selective hydrogenolysis of the benzyl protecting group in the presence of MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups. This technique was applied to the synthesis of synthons for macrolide and polyether antibiotics, showcasing the role of benzyl carbamate derivatives in facilitating the synthesis of complex antibiotic structures Oikawa et al., 1985.
Photolabile Protecting Groups
Papageorgiou and Corrie (1997) explored carbamoyl derivatives of photolabile benzoins, particularly focusing on 3',5'-dimethoxybenzoin carbamates. Their work highlights the utility of these compounds in photochemical studies, where controlled light exposure can trigger chemical changes, useful in various applications including drug delivery and material sciences Papageorgiou & Corrie, 1997.
Antibiotic Intermediates
Research by Fetter et al. (1988) involved the study of β-lactam antibiotic intermediates, focusing on the elaboration of 3-(1-hydroxyethyl) side chains. This work is crucial for understanding the synthesis pathways of carbapenem antibiotics, a critical class of β-lactam antibiotics used to treat bacterial infections Fetter et al., 1988.
Antifungal Compounds
Gupta and Halve (2015) synthesized a new series of azetidin-2-ones with significant antifungal activity against Aspergillus niger and Aspergillus flavus. The study demonstrates the potential of benzyl carbamate derivatives in developing new antifungal agents, highlighting the importance of chemical structure in therapeutic efficacy Gupta & Halve, 2015.
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-[(2,4-dimethoxyphenyl)methyl]-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-27-16-9-8-15(18(10-16)28-2)11-23-17(12-24)19(20(23)25)22-21(26)29-13-14-6-4-3-5-7-14/h3-10,17,19,24H,11-13H2,1-2H3,(H,22,26)/t17-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRODUQOWGIDAAI-MJGOQNOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(C(C2=O)NC(=O)OCC3=CC=CC=C3)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2[C@@H]([C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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